molecular formula C13H8Cl2N2O3 B2633900 2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid CAS No. 1569955-03-8

2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid

Cat. No. B2633900
CAS RN: 1569955-03-8
M. Wt: 311.12
InChI Key: JUQOADYNLUUPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid, also known as 4-Chloroanthranilic acid, is a chemical compound with the molecular formula C7H6ClNO2. It consists of a benzene ring substituted with chlorine atoms and an amide group. The compound is a white to tan powder with a melting point of approximately 231-233°C . Its systematic name reflects the positions of the chlorine and pyridine substituents on the benzene ring.

  • Physical and Chemical Properties Analysis

    • Melting Point : Approximately 231-233°C .
  • properties

    IUPAC Name

    2-chloro-4-[(2-chloropyridine-4-carbonyl)amino]benzoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H8Cl2N2O3/c14-10-6-8(1-2-9(10)13(19)20)17-12(18)7-3-4-16-11(15)5-7/h1-6H,(H,17,18)(H,19,20)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JUQOADYNLUUPBL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)C(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H8Cl2N2O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    311.12 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-4-(2-chloropyridine-4-amido)benzoic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.